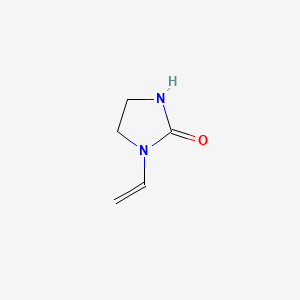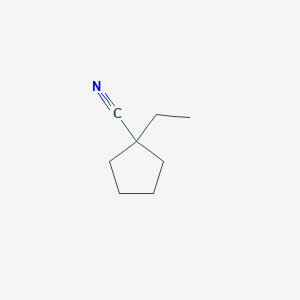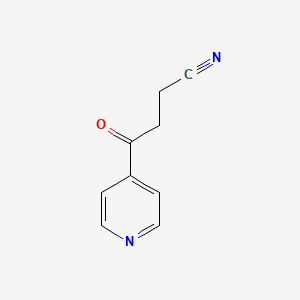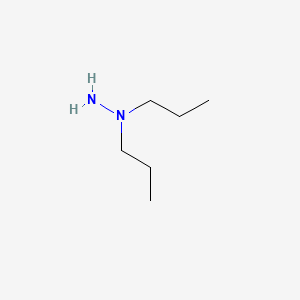
1,2-Dibromocyclohexene
Vue d'ensemble
Description
1,2-Dibromocyclohexene is a useful research compound. Its molecular formula is C6H8Br2 and its molecular weight is 239.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bromination Studies and Structure Analysis
- 1,2-Dibromocyclohexene has been studied for its bromination characteristics. Han et al. (1999) explored the bromination of cyclohexadienes and analyzed the structural configurations of the resulting dibromocyclohexenes, including this compound, using NMR and X-ray crystallography (Han et al., 1999).
Spectroscopic Studies
- The compound has been a subject of spectroscopic studies. Chiurdoglu et al. (1962) conducted infrared, Raman, and ultraviolet spectroscopy on derivatives including this compound. Their research suggested deviations in planarity around the double bond in this compound (Chiurdoglu et al., 1962).
Organometallic Chemistry
- Bennett et al. (1996) reported on the synthesis and reactions of nickel(0) η2-cyclohexyne complexes, where this compound is reduced in the presence of Ni(η2-C2H4)L2 to form cyclohexyne nickel(0) complexes. This study provides insights into the potential use of this compound in organometallic chemistry (Bennett et al., 1996).
Synthetic Applications
- In synthetic chemistry, this compound has been used as a precursor or intermediate in various synthetic routes. For example, Harding and Ligon (1975) discussed the conversion of cyclohexanones into 1-methyl-2-formylcyclohexenes, highlighting the broader application of dibromocyclohexene derivatives in synthesis (Harding & Ligon, 1975).
Environmental Presence and Flame Retardant Studies
- Tomy et al. (2008) identified 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a related compound to this compound, in Canadian Arctic beluga. This study suggests the environmental presence and impact of brominated flame retardants, including derivatives of this compound (Tomy et al., 2008).
Propriétés
IUPAC Name |
1,2-dibromocyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXJYZLOXJOJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303255 | |
| Record name | 1,2-dibromocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49676-92-8 | |
| Record name | NSC157549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-dibromocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromocyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 1,2-Dibromocyclohexene?
A1: this compound acts as a precursor for generating (E,Z,E)-1,3,5-hexatrienes through twofold Heck reactions. [, , , ] This reaction involves coupling this compound with various alkenes in the presence of a palladium catalyst. The resulting hexatrienes can further undergo 6π-electrocyclization to form six-membered rings, offering a valuable synthetic route to diverse cyclic compounds. [, ]
Q2: Can this compound be used to synthesize metal complexes?
A2: Yes, this compound reacts with specific nickel(0) and platinum(0) complexes to yield cyclohexyne-metal complexes. [, ] For example, reacting this compound with Ni(η2-C2H4)L2 in the presence of sodium amalgam yields cyclohexyne nickel(0) complexes with varying ligands (L). [] These complexes exhibit unique reactivity towards insertion reactions with molecules like carbon dioxide and methyl iodide. []
Q3: Are there limitations to using this compound in Heck reactions?
A3: Yes, the reactivity of this compound in Heck reactions can be influenced by the choice of catalyst and coupling partner. For instance, coupling reactions with alkenylsilanes may require using 1,2-diiodocyclohexene instead of the dibromo analogue to achieve optimal yields. [] Furthermore, the steric bulk of substituents on the alkene partner can influence the success of the 6π-electrocyclization step. []
Q4: How does the reactivity of cyclohexyne-platinum complexes derived from this compound vary with the ligand?
A4: The reactivity of cyclohexyne-platinum complexes towards insertion reactions is influenced by the electronic and steric properties of the phosphine ligands. [] Complexes with bulky, electron-rich di(tertiary) alkylphosphine ligands display increased reactivity towards insertion of unsaturated molecules like carbon disulfide and carbon dioxide. [] Conversely, complexes with less electron-rich diphenylphosphinoethane ligands show diminished reactivity towards these insertions. []
Q5: Are there any reported methods for selectively oxidizing the central double bond in (E,Z,E)-1,3,5-hexatrienes derived from this compound?
A5: Yes, the central double bond of (E,Z,E)-1,3,5-hexatrienes synthesized from this compound can be selectively epoxidized using oxidants like dimethyldioxirane (DMDO), m-chloroperoxybenzoic acid (m-CPBA), or trifluoroperacetic acid. [] These epoxides are valuable intermediates and can undergo thermal Cope rearrangements to generate 1,6-oxygen-bridged cyclodeca-1,5-dienes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




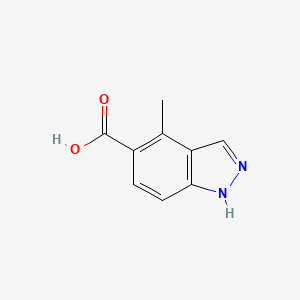
![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)

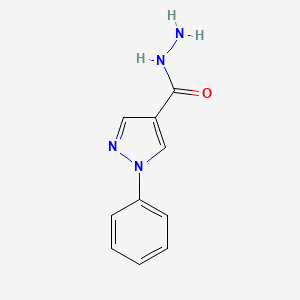
![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one](/img/structure/B3383801.png)
![2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B3383804.png)
